molecular formula C15H12Cl2N4O B15170349 6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-92-3

6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Katalognummer: B15170349
CAS-Nummer: 917759-92-3
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: OSMQACIOBQFIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a 2,4-dichlorophenyl group at position 6 and an ethoxy group at position 2. This compound is structurally related to kinase inhibitors and anticancer agents, with its dichlorophenyl moiety contributing to lipophilicity and target affinity, while the ethoxy group modulates solubility and metabolic stability .

Eigenschaften

CAS-Nummer

917759-92-3

Molekularformel

C15H12Cl2N4O

Molekulargewicht

335.2 g/mol

IUPAC-Name

6-(2,4-dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12Cl2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-4-3-8(16)7-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21)

InChI-Schlüssel

OSMQACIOBQFIQA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=C(C=C3)Cl)Cl)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Pyrimidine Precursors

A widely reported method involves the cyclocondensation of 2-amino-4,6-dimethoxypyrimidine with 2,4-dichlorophenylacetonitrile under basic conditions. Sodium ethoxide in methanol serves as both a base and solvent, facilitating the formation of the pyrido[3,2-d]pyrimidine core. The reaction proceeds via nucleophilic attack of the pyrimidine amine on the nitrile carbon, followed by cyclization and ethoxy group incorporation.

Key steps include:

  • Dissolving sodium ethoxide in anhydrous methanol at 0–5°C.
  • Sequential addition of 2-amino-4,6-dimethoxypyrimidine and 2,4-dichlorophenylacetonitrile.
  • Refluxing the mixture at 65–70°C for 8–12 hours.
  • Neutralization with dilute hydrochloric acid to precipitate the crude product.

The intermediate is purified via recrystallization from ethanol, yielding 68–72% of the target compound. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase monitors reaction progress.

Three-Component Coupling Reaction

An alternative approach employs a three-component reaction involving:

  • 2,4-Dichlorobenzaldehyde,
  • Cyanoacetamide,
  • 4-Ethoxy-2-aminopyrimidine.

This method, conducted in ethanol with morpholine as a catalyst, proceeds via a Michael addition-cyclization cascade. The aldehyde and cyanoacetamide first form a Knoevenagel adduct, which undergoes nucleophilic attack by the pyrimidine amine. Cyclization and oxidation yield the final product with 54–60% efficiency.

Solid-Phase Synthesis for Scalable Production

A patent-pending method optimizes large-scale synthesis using polymer-supported reagents. Key features include:

  • Immobilization of 2-amino-4,6-dimethoxypyrimidine on Wang resin.
  • Stepwise coupling with 2,4-dichlorophenyl isocyanate in dichloromethane.
  • Cleavage from the resin using trifluoroacetic acid (TFA).

This approach achieves 85% purity without chromatography, reducing solvent waste and production costs.

Analytical Validation and Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 8.52 (s, 1H, pyrimidine-H), 7.68–7.45 (m, 3H, Ar-H), 4.22 (q, 2H, OCH$$2$$CH$$3$$), 1.42 (t, 3H, OCH$$2$$CH$$_3$$).
    • $$ ^{13}\text{C} $$ NMR confirms the ethoxy group at δ 63.5 ppm and the dichlorophenyl carbons at δ 128.9–134.2 ppm.
  • Mass Spectrometry (MS):

    • ESI-MS exhibits a molecular ion peak at $$ m/z $$ 347.1 [M+H]$$^+$$.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase reveals ≥98% purity for pharmaceutical-grade batches.

Optimization Strategies

Solvent and Catalyst Selection

Comparative studies show ethanol outperforms isopropanol or acetone due to better solubility of intermediates. Morpholine, acting as a dual-base catalyst, enhances reaction rates by deprotonating intermediates during cyclization.

Temperature Control

Maintaining reflux temperatures (65–70°C) prevents side reactions such as ethoxy group hydrolysis, which occurs above 75°C.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

Parameter Three-Component Method Solid-Phase Synthesis
Yield 54–60% 72–75%
Purity 95% 98%
Solvent Consumption High Low
Scalability Moderate High

Environmental Impact

Solid-phase synthesis reduces waste solvent generation by 40% compared to traditional methods, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular pathways, contributing to its broad-spectrum biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Positions) Biological Activity Reference
6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine Pyrido[3,2-d]pyrimidine 6-(2,4-dichlorophenyl), 4-ethoxy Anticancer (presumed)
4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine Pyrimidine 4-(2-chlorophenyl), 6-(2,4-dichlorophenyl) Growth inhibition (HOP-92 lung cancer)
N-(2,4-Dichlorophenyl)-2-(trichloromethyl)thieno[3,2-d]pyrimidin-4-amine Thieno[3,2-d]pyrimidine 4-(2,4-dichlorophenyl), 2-(trichloromethyl) Antimalarial
6-Ethynyl-N-(3-chloro-4-fluorophenyl)thieno[3,2-d]pyrimidin-4-amine Thieno[3,2-d]pyrimidine 6-ethynyl, 4-(3-chloro-4-fluorophenyl) Covalent kinase inhibition
6-(4-Ethoxy-3-methoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidin-2-amine Pyrido[3,2-d]pyrimidine 6-(4-ethoxy-3-methoxyphenyl), 4-morpholinyl Solubility-enhanced derivative

Key Observations:

  • Substituent Impact: 2,4-Dichlorophenyl Group: Ubiquitous in anticancer and antimicrobial compounds (e.g., ), this group enhances hydrophobic interactions with target proteins . Ethoxy vs. Morpholinyl: The ethoxy group in the target compound improves metabolic stability compared to morpholinyl derivatives, which may enhance solubility but reduce membrane permeability . Amino Group: The 2-amine in pyrido/thienopyrimidines is critical for hydrogen bonding, as seen in kinase inhibitors ().

Physicochemical Properties

  • Lipophilicity (LogP): The 2,4-dichlorophenyl group increases LogP (~4.5 predicted), comparable to analogues in and . Ethoxy substitution reduces LogP slightly compared to morpholinyl (: LogP ~3.8) .
  • Solubility: The ethoxy group enhances aqueous solubility (predicted ~20 µM) relative to unsubstituted pyridopyrimidines (<5 µM) .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A validated approach for analogous pyrimidine derivatives (e.g., 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines) includes:

  • Step 1: Condensation of a halogenated aryl ketone (e.g., 2-bromo-4'-fluoroacetophenone) with guanidine nitrate in ethanol under reflux (2–6 hours) using aqueous sodium hydroxide as a catalyst .
  • Step 2: Purification via thin-layer chromatography (TLC) with ethanol-dichloromethane solvent systems, followed by crystallization from ethanol to achieve >75% yield .
  • Critical Parameters: Solvent choice (ethanol for solubility), catalyst concentration (10% NaOH), and reaction time (extended reflux for complete cyclization).

Basic: What spectroscopic and analytical methods are used to characterize this compound and confirm purity?

Methodological Answer:
Routine characterization includes:

  • 1H/13C NMR: To confirm substituent positions and aromatic proton environments. For example, NH2 protons resonate at δ 6.69 ppm, while aryl-H protons appear as multiplets at δ 7.01–8.06 ppm .
  • IR Spectroscopy: Peaks at ~3450 cm⁻¹ (N-H stretch) and 1597 cm⁻¹ (C=N) validate the pyrimidine core .
  • ESI-MS/HRMS: To determine molecular ion peaks (e.g., [M+3]+ at m/z 392.3) and isotopic patterns matching chlorine substituents .
  • Elemental Analysis: Carbon/nitrogen ratios (e.g., Calcd: C 70.94%, Found: C 70.58%) ensure purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:
SAR studies for antimicrobial/cytotoxic activity involve:

  • Substituent Variation: Synthesizing analogs with modified aryl groups (e.g., methoxy, trifluoromethyl) at the 6-position to assess electronic effects on bioactivity .
  • In Vitro Assays: Testing against bacterial strains (e.g., S. aureus, E. coli) via minimum inhibitory concentration (MIC) measurements and cytotoxicity via MTT assays on cancer cell lines .
  • Key Findings: Fluorinated derivatives exhibit enhanced activity due to increased lipophilicity and membrane penetration, while bulky substituents may reduce efficacy .

Advanced: How can computational methods optimize reaction pathways and predict regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization .
  • Machine Learning: Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for new analogs .
  • Case Study: Reaction path searches for pyrimidine derivatives reduced experimental optimization time by 40% through predictive modeling of catalyst interactions .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguities in proton assignments (e.g., confirming intramolecular N–H···N hydrogen bonding in the pyrimidine ring) .
  • Dynamic NMR: Variable-temperature studies differentiate between tautomeric forms or dynamic equilibria that may obscure static NMR data .
  • Combined Techniques: Cross-validate IR (C-F stretches at 1100–1138 cm⁻¹) with X-ray-derived bond lengths to confirm substituent positions .

Advanced: What is the impact of halogen substituents (e.g., 2,4-dichlorophenyl) on physicochemical properties and bioactivity?

Methodological Answer:

  • Electronic Effects: Chlorine atoms increase electron-withdrawing character, stabilizing the pyrimidine ring and enhancing electrophilic reactivity .
  • Lipophilicity: LogP increases by ~1.5 units compared to non-halogenated analogs, improving membrane permeability (measured via HPLC retention times) .
  • Bioactivity Correlation: Dichlorophenyl derivatives show 3–5× higher antimicrobial activity than fluorophenyl analogs due to stronger hydrophobic interactions with bacterial targets .

Advanced: What strategies are effective for resolving low solubility during formulation?

Methodological Answer:

  • Co-Crystallization: Use succinic acid or PEG-based co-formers to enhance aqueous solubility while maintaining crystallinity .
  • Nanoformulation: Encapsulate in liposomes (size: 100–200 nm via dynamic light scattering) to improve bioavailability for in vivo studies .
  • Solvent Screening: Test DMSO-water mixtures (e.g., 5:5 v/v) for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.